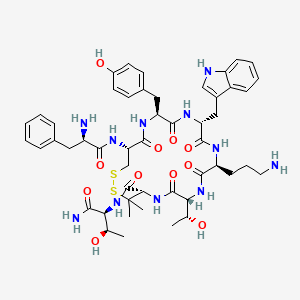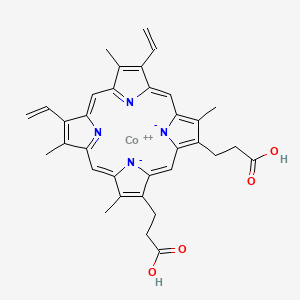
1,1'-Diethyl-2,2'-cyanine iodide
Descripción general
Descripción
Es un potente inhibidor del transportador de monoaminas de la membrana plasmática (PMAT) y de todos los miembros de la familia de transportadores de cationes orgánicos (OCT) en células humanas y de rata . El decynium 22 ha sido investigado por su papel en el aumento de la serotonina extracelular en el cerebro, convirtiéndolo en un compuesto de interés en la investigación neurofarmacológica .
Métodos De Preparación
La síntesis de decynium 22 implica la reacción del yoduro de 1-etilquinolinio con el yoduro de 1-etil-2-quinolinio en condiciones específicas. La reacción normalmente requiere un disolvente como el dimetilsulfóxido (DMSO) y se lleva a cabo a temperaturas elevadas
Análisis De Reacciones Químicas
El decynium 22 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El decynium 22 puede oxidarse bajo condiciones específicas, aunque las vías de reacción detalladas no están extensamente documentadas.
Reducción: El compuesto puede reducirse, pero los reactivos y las condiciones específicas para esta reacción no son bien conocidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El decynium 22 tiene varias aplicaciones de investigación científica, incluyendo:
Neurofarmacología: Se utiliza para estudiar el papel de los transportadores de cationes orgánicos en el cerebro y su implicación en trastornos psiquiátricos como la esquizofrenia y la depresión.
Estudios de fluorescencia: El decynium 22 emite un bajo rendimiento de fluorescencia en su forma monomérica, pero exhibe una fuerte emisión superradiante cuando se agrega.
Inhibición de transportadores: El compuesto es un potente inhibidor de PMAT y OCTs, lo que lo convierte en una herramienta valiosa para estudiar el transporte de neurotransmisores y otros cationes orgánicos.
Mecanismo De Acción
El decynium 22 ejerce sus efectos inhibiendo el transportador de monoaminas de la membrana plasmática (PMAT) y los transportadores de cationes orgánicos (OCTs). Bloquea la captación de neurotransmisores como la serotonina, aumentando así sus concentraciones extracelulares . Este mecanismo es particularmente relevante en el contexto de los trastornos psiquiátricos, donde la interrupción del transporte de neurotransmisores es una característica común .
Comparación Con Compuestos Similares
El decynium 22 es único en su capacidad para inhibir tanto PMAT como OCTs con alta afinidad. Compuestos similares incluyen:
Yoduro de 1,1'-dietil-2,2'-cianina: Otro derivado catiónico de la quinolina con propiedades de inhibición de transportadores similares.
Yoduro de pseudoisocianina: Comparte similitudes estructurales con el decynium 22 y exhibe una actividad biológica comparable.
Estos compuestos resaltan la singularidad del decynium 22 en su doble inhibición de PMAT y OCTs, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica.
Propiedades
IUPAC Name |
(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRVMSXMHEDTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20766-49-8 (Parent) | |
| Record name | Pseudoisocyanine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883627 | |
| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
977-96-8, 63902-24-9 | |
| Record name | Pseudoisocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudoisocyanine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000977968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoisocyanine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063902249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoisocyanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Diethyl-2,2'-cyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-[(1-ethyl-2(1H)-quinolylidene)methyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOISOCYANINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRU7LG9LNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)
![N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10772132.png)
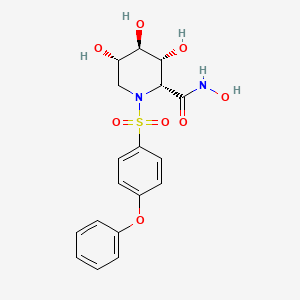
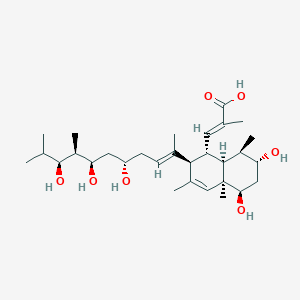
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)
![2-[(6-Chloro-7-methyl-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-methylsulfonylamino]acetic acid](/img/structure/B10772195.png)

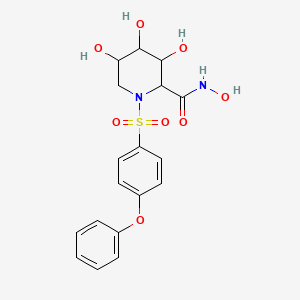
![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
